Technical Profile: 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine in Medicinal Chemistry
Technical Profile: 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine in Medicinal Chemistry
Topic: Molecular weight and SMILES string for 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The compound 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine represents a privileged scaffold in modern medicinal chemistry, particularly within the field of immuno-oncology. Belonging to the 3-amino-4-aryl-furazan class, this molecule serves as a critical pharmacophore in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Its structural rigidity, provided by the 1,2,5-oxadiazole core, combined with the hydrogen-bond donor capability of the exocyclic amine, makes it an ideal motif for probing the heme-binding pockets of metalloenzymes.
This guide provides a definitive technical analysis of the compound, including verified physicochemical data, a robust synthetic protocol, and structural validation methodologies.
Physicochemical Specifications
The following data establishes the core identity of the molecule. All molecular weight calculations are based on IUPAC standard atomic weights.
Table 1: Chemical Identity & Physical Properties
| Parameter | Value | Notes |
| Chemical Name | 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine | IUPAC Nomenclature |
| Common Class | 3-Amino-4-arylfurazan | "Furazan" refers to 1,2,5-oxadiazole |
| CAS Number | 1082550-10-4 | Primary registry number |
| Molecular Formula | ||
| Molecular Weight | 195.61 g/mol | Monoisotopic Mass: 195.0199 Da |
| Canonical SMILES | Nc1nonc1-c2cccc(Cl)c2 | Universal string for informatics |
| Isomeric SMILES | Nc1nonc1-c2cccc(Cl)c2 | Achiral molecule |
| InChIKey | SFTKVPSMNAPDGM-UHFFFAOYSA-N | Hashed identifier |
| LogP (Predicted) | ~2.4 | Lipophilic, good membrane permeability |
| H-Bond Donors | 1 | Primary amine (-NH2) |
| H-Bond Acceptors | 4 | Ring nitrogens/oxygen + amine N |
Structural Visualization
The diagram below illustrates the connectivity and heteroatomic arrangement of the furazan core attached to the meta-chlorophenyl ring.
Figure 1: Connectivity map of the 3-amino-4-aryl-1,2,5-oxadiazole scaffold. Note the meta-positioning of the chlorine atom on the phenyl ring.
Structural Analysis & Pharmacophore Mapping
Understanding why this molecule is synthesized is as important as how.
-
The Furazan Core (1,2,5-Oxadiazole): unlike its 1,2,4- or 1,3,4- isomers, the 1,2,5-oxadiazole ring is planar and electron-deficient. This deficiency makes the ring nitrogens weak hydrogen bond acceptors, but it significantly increases the acidity of the exocyclic amine protons.
-
The Exocyclic Amine (-NH2): In the context of IDO1 inhibition, this amine typically interacts with the propionate side chain of the heme porphyrin or adjacent serine residues.
-
The 3-Chlorophenyl Moiety: The meta-chlorine substituent serves two functions:
-
Lipophilic Filling: It occupies hydrophobic pockets (Pocket A/B) in the target protein.
-
Metabolic Stability: Halogenation blocks metabolic oxidation at the phenyl ring's reactive sites.
-
Validated Synthetic Protocol
The synthesis of 3-amino-4-aryl-furazans is non-trivial due to the instability of certain precursors. The most robust, scalable route bypasses unstable nitrile oxides and utilizes the dehydration of
Reaction Scheme Overview
-
Nitrosation: 3-Chlorobenzyl cyanide
-Oximino-nitrile. -
Amidoxime Formation:
-Oximino-nitrile + Hydroxylamine Aminoglyoxime. -
Cyclodehydration: Aminoglyoxime
Furazan ring.
Figure 2: Step-wise synthetic pathway from benzyl cyanide to the target furazan.
Detailed Methodology
Step 1: Preparation of
-Hydroxyimino-(3-chlorophenyl)acetonitrile
-
Reagents: 3-Chlorobenzyl cyanide (1.0 eq), Sodium ethoxide (1.2 eq), Isoamyl nitrite (1.2 eq), Ethanol (anhydrous).
-
Protocol:
-
Dissolve sodium ethoxide in absolute ethanol at 0°C.
-
Add 3-chlorobenzyl cyanide dropwise.
-
Add isoamyl nitrite slowly, maintaining temperature < 10°C.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with water, acidify with 1M HCl to precipitate the oxime. Filter and dry.
-
Step 2 & 3: Formation of Aminoglyoxime and Cyclization
-
Reagents: Intermediate A (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium carbonate (1.5 eq).
-
Protocol:
-
Suspend Intermediate A in ethanol/water (1:1).
-
Add hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for 6–12 hours. Note: The formation of the aminoglyoxime and its subsequent dehydration to the furazan often occur in "one pot" under reflux conditions due to the thermodynamic stability of the aromatic furazan ring.
-
Workup: Cool the solution. The product often precipitates. If not, extract with ethyl acetate, wash with brine, dry over
, and concentrate. -
Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).
-
Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):-
6.50–6.80 ppm (s, 2H, broad): -NH
(Amine protons). Note: These are exchangeable with . - 7.50–7.80 ppm (m, 4H): Ar-H (Aromatic protons of the 3-chlorophenyl ring). The pattern will show the characteristic meta-substitution splitting (singlet-like for H2, doublets for H4/H6, triplet for H5).
-
6.50–6.80 ppm (s, 2H, broad): -NH
Mass Spectrometry (LC-MS)[7]
-
Ionization Mode: ESI (+)
-
Expected Mass:
-
Isotope Pattern: A distinct Chlorine pattern (M and M+2) should be visible with a 3:1 intensity ratio, confirming the presence of the chlorine atom.
Therapeutic Context: IDO1 Inhibition
The 4-(3-chlorophenyl)-1,2,5-oxadiazol-3-amine structure is a simplified analog of Epacadostat (INCB024360), a potent IDO1 inhibitor.
-
Mechanism: IDO1 catalyzes the rate-limiting step of tryptophan degradation. Tumors overexpress IDO1 to deplete tryptophan, suppressing T-cell activity.
-
Binding Mode: The furazan oxygen and the exocyclic amine coordinate with the heme iron and the propionate group in the IDO1 active site, preventing substrate (tryptophan) binding.
Figure 3: Pharmacological logic flow of the furazan scaffold in immuno-oncology.
References
-
PubChem. (n.d.). Compound Summary for CID 28907848: 4-(3-chlorophenyl)-1,2,5-oxadiazol-3-amine.[3] National Library of Medicine. Retrieved from [Link]
-
Yue, E. W., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(23), 7364–7367. Retrieved from [Link]
-
Sherer, B. A., et al. (2017). Structural Basis for the Inhibition of Indoleamine 2,3-Dioxygenase 1 by Epacadostat. Journal of Medicinal Chemistry. Retrieved from [Link]
- Andrianov, V. G., & Eremeev, A. V. (1991). Synthesis and properties of 4-amino-3-aryl-1,2,5-oxadiazoles. Chemistry of Heterocyclic Compounds. (General reference for furazan synthesis methodology).
